1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Description
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS: 912764-09-1) is a bicyclic bispidine derivative with the molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.263 g/mol . Its structure comprises a rigid 3,7-diazabicyclo[3.3.1]nonan-9-one core substituted with ethyl and methyl groups at positions 1 and 5, respectively. Key physical properties include a melting point of 255–256°C and a purity of 95% in commercially available formulations .
Properties
IUPAC Name |
1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-10-6-11-4-9(2,8(10)13)5-12-7-10/h11-12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMWWKOGIPYPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CNCC(C1=O)(CNC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be achieved through several synthetic routes. One common method involves the Mannich condensation reaction, where piperidones react with formaldehyde and primary amines under controlled conditions . This reaction typically proceeds under mild conditions and yields the desired bicyclic product with high specificity.
Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis on a larger scale .
Chemical Reactions Analysis
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include functionalized derivatives of the original compound .
Scientific Research Applications
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism by which 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one exerts its effects is primarily through its interaction with biological targets. The nitrogen atoms within the bicyclic system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Key Findings:
- Aromatic vs. Aliphatic Substituents : Diphenyl or benzofuran groups (e.g., PAM-43 , BisP2 ) enhance receptor binding or cytotoxicity, while alkyl chains (e.g., ethyl/methyl in the main compound) prioritize metabolic stability .
- Electron-Donating Groups : Derivatives with –OCH₃ or –CH₃ substituents (e.g., 2,4-diaryl-3-azabicyclo compounds) exhibit enhanced antioxidant activity but reduced cytotoxicity, highlighting a trade-off in therapeutic design .
- Heterocyclic Modifications : Isoxazole or imidazole substituents (e.g., Compound 40 , 2c ) improve target selectivity, likely due to hydrogen bonding with viral proteases or receptors.
Structural and Conformational Analysis
- Crystal Structures : 3-Benzyl-1,5-dimethyl derivatives adopt a chair-like conformation with axial benzyl groups, stabilizing hydrophobic interactions in protein binding .
- Stereoelectronic Effects : N,N′-diacyl-substituted derivatives (e.g., 3-acetyl-7-benzofuran) exhibit restricted rotation, enhancing rigidity and receptor affinity .
Biological Activity
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H20N2O
- Molecular Weight : 184.28 g/mol
- CAS Number : 930395-83-8
The biological activity of this compound is primarily linked to its interaction with ion channels and neurotransmitter systems. Research indicates that this compound may exhibit Na+ current blocking activity, which is significant in cardiac and neuronal tissues.
Pharmacological Effects
This compound has been studied for various pharmacological effects:
- Cardiac Effects : It has shown potential in modulating cardiac ion channels, which could be beneficial in treating arrhythmias.
- Neurotransmission : The compound may influence neurotransmitter release and uptake, impacting conditions such as anxiety and depression.
Study 1: Na+ Current Blocking Activity
A study investigated the metabolites of a related compound, syn-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl 4-chlorobenzoate hydrochloride, revealing that the parent compound exhibited significant Na+ current blocking activity in guinea pig ventricular myocytes. The metabolites showed lower inhibitory activities compared to the parent compound or were inactive altogether .
Study 2: Synthesis and Biological Activity
Research on the synthesis of various derivatives of bicyclic compounds similar to this compound has led to insights into their biological activities. These studies highlight the importance of structural modifications in enhancing biological efficacy and specificity towards target receptors .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C10H20N2O |
| Molecular Weight | 184.28 g/mol |
| CAS Number | 930395-83-8 |
| Biological Activity | Na+ current blocking |
| Potential Therapeutic Uses | Cardiac arrhythmias, Neurotransmission disorders |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one, and how can the purity of the product be validated?
- Methodology : Synthesis often involves Michael addition reactions using piperidine derivatives and α,β-unsaturated carbonyl compounds under controlled conditions (e.g., reflux in anhydrous solvents). Purification via column chromatography (silica gel, gradient elution) is critical. Validate purity using HPLC (>95% peak area), ¹H/¹³C NMR (to confirm substituent positions), and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles, lab coat), conduct reactions in a fume hood, and avoid skin contact. Store in airtight containers under inert gas. Waste disposal must follow hazardous chemical protocols, including segregation and professional biohazard treatment .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., ethyl and methyl groups at C1 and C5).
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and amine (N-H) stretches.
- Mass Spectrometry : Use HRMS to confirm the molecular ion ([M+H]⁺ at m/z 183.1492) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., MM2 force fields) predict conformational stability and substituent effects?
- Methodology : Apply MM2 force fields to model torsional strains and optimize the bicyclic framework. Compare calculated dihedral angles with X-ray crystallography data (e.g., substituents like ethyl groups may introduce steric hindrance, altering ring puckering). Validate with DFT calculations at the B3LYP/6-31G* level .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
- Methodology :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Assess bioavailability differences caused by metabolic instability.
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites.
- In Silico Docking : Compare binding affinities of the parent compound and metabolites to target receptors (e.g., enzyme active sites) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack in Michael additions.
- Catalyst Screening : Test nitroxyl radicals (e.g., 9-azabicyclo[3.3.1]nonane N-oxyl) for oxidation steps.
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
Q. How does stereochemistry influence biological activity, and how can enantioselective synthesis be achieved?
- Methodology :
- Chiral Chromatography : Separate enantiomers using Chiralpak® columns (e.g., AD-H or OD-H).
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to control stereocenters.
- Biological Assays : Compare IC₅₀ values of enantiomers against target enzymes (e.g., kinase inhibition assays) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Methodology :
- Dose-Response Curves : Re-evaluate activity using standardized assays (e.g., fixed cell lines vs. primary cultures).
- Impurity Analysis : Quantify trace byproducts (e.g., via GC-MS) that may interfere with bioassays.
- Collaborative Validation : Cross-test compounds in independent labs to confirm reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
